3-Chloro-6-isopropyl-4-(trifluoromethyl)pyridazine
Description
Properties
IUPAC Name |
3-chloro-6-propan-2-yl-4-(trifluoromethyl)pyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF3N2/c1-4(2)6-3-5(8(10,11)12)7(9)14-13-6/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BROVDXVGUXQGTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(C(=C1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-isopropyl-4-(trifluoromethyl)pyridazine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the chlorination of a pyridazine derivative followed by the introduction of the isopropyl and trifluoromethyl groups through substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-isopropyl-4-(trifluoromethyl)pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Substitution: The chlorine atom and other substituents can be replaced by different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide and various organometallic compounds facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyridazines.
Scientific Research Applications
3-Chloro-6-isopropyl-4-(trifluoromethyl)pyridazine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-6-isopropyl-4-(trifluoromethyl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the electronic effects of the substituents, influences the compound’s binding affinity and activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
3-Chloro-6-phenyl-4-(trifluoromethyl)pyridazine
- Structure : Phenyl group at position 6 instead of isopropyl.
- Reactivity : The CF₃ group activates the C–Cl bond, enabling efficient Suzuki cross-coupling reactions (44% yield), outperforming iodo-derivatives in specific cases .
3-Chloro-6-methyl-4-(trifluoromethyl)pyridazine
- Structure : Methyl group at position 4.
- Physical Properties : Smaller alkyl groups like methyl may lower molecular weight (MW = 241.01 g/mol) compared to isopropyl derivatives, affecting volatility and crystallinity .
- Synthetic Yield : Methyl substituents are easier to introduce via alkylation, but steric hindrance from isopropyl might require optimized conditions (e.g., higher temperatures or catalysts).
6-Isopropyl-3-(4-(trifluoromethyl)phenoxy)-4-(3-(trifluoromethyl)phenyl)pyridazine (5a)
- Structure: Additional phenoxy and trifluoromethylphenyl groups.
- Applications : Demonstrated 40% yield in synthesis; such derivatives are explored for pesticidal activity due to enhanced lipophilicity from aromatic substituents .
Physicochemical Properties
NMR Spectral Data
- Key Differences : The isopropyl group in the target compound introduces distinct splitting in ¹H NMR (e.g., septet for CH), while CF₃ causes deshielding in ¹³C NMR (~120–125 ppm) .
Lipophilicity and Solubility
- The isopropyl group increases log P compared to methyl or cyclopropyl analogs, enhancing membrane permeability but reducing aqueous solubility.
Biological Activity
3-Chloro-6-isopropyl-4-(trifluoromethyl)pyridazine is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 227.62 g/mol. Its structure includes a pyridazine ring substituted with a chloro group, an isopropyl group, and a trifluoromethyl group, which are known to influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 227.62 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. This compound may act as an inhibitor of certain enzymes or receptors involved in various biochemical pathways.
- Enzyme Inhibition : The compound may inhibit enzymes related to cancer cell proliferation, similar to other trifluoromethyl-containing compounds that have shown antitumor activity.
- Receptor Modulation : It could modulate receptor activity, influencing signaling pathways that regulate cell growth and apoptosis.
Antitumor Activity
Recent studies have investigated the antitumor potential of pyridazine derivatives, including this compound. For instance, compounds with similar structures have been shown to exhibit significant cytotoxic effects against various cancer cell lines.
- Case Study : A study demonstrated that related pyridazine derivatives inhibited the growth of pancreatic ductal adenocarcinoma (PDAC) cells in vitro, suggesting that this compound may also possess similar properties.
Pharmacological Profiles
The pharmacological profiles of compounds containing the trifluoromethyl group often reveal enhanced potency compared to their non-fluorinated counterparts. Research indicates that:
- Increased Potency : The presence of the trifluoromethyl group can significantly enhance the inhibitory effects on enzymes involved in cancer metabolism.
Comparative Analysis
A comparative analysis with other similar compounds can provide insight into the unique biological activities associated with this compound.
Q & A
Q. What are the established synthetic routes for 3-Chloro-6-isopropyl-4-(trifluoromethyl)pyridazine, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions using 3,6-dichloropyridazine derivatives as precursors. For example, microwave-assisted synthesis (80–120°C, 30–60 min) improves yield and reduces side reactions compared to conventional heating . Functionalization at the 4-position with isopropyl and trifluoromethyl groups typically employs Grignard reagents or copper-mediated cross-coupling under inert atmospheres . Optimization involves Design of Experiments (DoE) to assess variables like temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading. Central Composite Design (CCD) is recommended for multi-variable analysis .
Q. How can researchers ensure the structural fidelity and purity of this compound during synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- LC-MS for molecular weight confirmation (e.g., m/z 269.1 [M+H]⁺).
- ¹H/¹³C NMR to verify substituent positions (e.g., δ 1.4 ppm for isopropyl CH₃ groups).
- HPLC (≥98% purity, C18 column, acetonitrile/water gradient) to detect impurities .
Recrystallization from ethanol/water (7:3 v/v) enhances purity .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Refer to Safety Data Sheets (SDS) for toxicity data (e.g., acute oral toxicity LD₅₀ > 500 mg/kg in rats) .
- Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation of fine powders; store in airtight containers under nitrogen .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example, the 3-chloro position is highly electrophilic (LUMO energy ≈ -1.8 eV) .
- Molecular dynamics simulations (e.g., AMBER force field) model solvent effects on reaction pathways. Polar solvents like DMSO stabilize transition states in SNAr reactions .
Q. How do structural modifications (e.g., replacing chloro with fluoro) impact biological activity?
- Methodological Answer :
- Conduct structure-activity relationship (SAR) studies:
- Replace chloro with fluoro via halogen exchange (e.g., KF/18-crown-6, 100°C).
- Test modified compounds in bioassays (e.g., IC₅₀ in enzyme inhibition).
- The trifluoromethyl group enhances metabolic stability (logP increase by ~0.5 units) and bioavailability .
Q. What experimental strategies resolve contradictions in reported synthetic yields (e.g., 40% vs. 75% for the same route)?
- Methodological Answer :
- Statistical Analysis : Apply ANOVA to identify critical factors (e.g., moisture content, catalyst aging).
- In-situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation. For example, a missing peak at 1680 cm⁻¹ (C=O stretch) may indicate incomplete functionalization .
Q. How to design a mechanistic study for its reactions with aliphatic amines?
- Methodological Answer :
- Isotopic Labeling : Use ¹⁵N-ammonia to trace amine incorporation (via ¹⁵N NMR).
- Kinetic Profiling : Conduct pseudo-first-order experiments under varying pH (4–10) to identify rate-determining steps. A pH-dependent rate constant (k ~10⁻³ s⁻¹ at pH 7) suggests nucleophilic attack as the key step .
Q. What advanced separation techniques purify this compound from complex reaction mixtures?
- Methodological Answer :
- Preparative HPLC : C18 column, 20 mL/min flow, 60:40 acetonitrile/water. Collect fractions at 8–10 min retention time.
- Membrane Nanofiltration : Polyamide membranes (MWCO 500 Da) remove low-MW impurities (<5% loss of product) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
